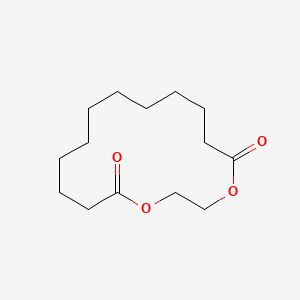

1,4-Dioxacyclohexadecane-5,16-dione

Descripción

Historical Development and Significance of Macrocyclic Dilactones in Chemical Science

The journey into the world of macrocyclic compounds, molecules containing large rings of atoms, was pioneered by the groundbreaking work of chemists like Ruzicka in the early 20th century. While initial studies focused on single lactone rings (macrolactones), the exploration of macrocyclic dilactones, which contain two ester functionalities within a single large ring, soon followed. These structures presented new synthetic challenges and intriguing molecular architectures.

The significance of macrocyclic dilactones in chemical science is multifaceted. Their unique, often musk-like, odors have made them highly valuable in the fragrance industry, driving much of the research into their synthesis. researchgate.netacs.org Beyond their olfactory properties, the conformational flexibility and potential for host-guest interactions of these large rings have made them subjects of interest in supramolecular chemistry. The development of synthetic methodologies to access these complex structures has also contributed significantly to the broader field of organic synthesis, with techniques like ring-closing metathesis and enzymatic catalysis playing crucial roles. nih.govacs.org

Structural Classification and Nomenclature of 1,4-Dioxacyclohexadecane-5,16-dione within Macrocyclic Chemistry

This compound is classified as a macrocyclic dilactone. The term "macrocyclic" indicates a large ring structure, typically containing 12 or more atoms. "Dilactone" specifies the presence of two lactone (cyclic ester) functional groups within the ring.

The systematic nomenclature of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name is derived by identifying the parent heterocycle, a 16-membered ring containing two oxygen atoms, and then indicating the positions of these heteroatoms and the two ketone groups of the ester functionalities.

The compound is also known by several synonyms, which are often used in commercial and research contexts. These include Ethylene (B1197577) dodecanedioate (B1236620), Musk C-14, and Zenolide. fragranceconservatory.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54982-83-1 |

| Molecular Formula | C₁₄H₂₄O₄ |

| Common Synonyms | Ethylene dodecanedioate, Musk C-14, Arova 16, Zenolide |

Overview of Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily driven by its application as a synthetic musk fragrance. ontosight.ai A significant focus of modern research is the development of more sustainable and efficient synthetic routes to this and other macrocyclic musks. This includes the use of renewable starting materials and environmentally benign catalytic systems. nih.gov

One of the key research trends is the application of biocatalysis, particularly the use of lipases and other enzymes, for the synthesis of macrocyclic dilactones. researchgate.net Enzymatic methods offer the potential for high selectivity and milder reaction conditions compared to traditional chemical synthesis. nsf.gov Chemoenzymatic strategies, which combine both chemical and enzymatic steps, are also being explored to leverage the advantages of both approaches. rsc.org

Despite advancements, several challenges remain in the field. A primary challenge is achieving high yields and selectivity in macrocyclization reactions, as the formation of large rings is often entropically disfavored, leading to competing polymerization. Overcoming this often requires high-dilution conditions or sophisticated catalytic systems. nih.gov

Furthermore, there is ongoing research into the potential for this compound to be used as a monomer for the synthesis of novel polyesters, which could lead to new materials with unique properties. alibaba.commade-in-china.com However, detailed studies on the polymerization of this compound are still emerging.

A toxicological and dermatological review of ethylene dodecanedioate has been conducted in the context of its use as a fragrance ingredient, and it is classified within the macrocyclic lactone and lactide derivatives structural group. nih.gov

The following table provides a summary of recent research findings and ongoing challenges:

| Research Area | Key Findings | Unaddressed Challenges |

| Synthetic Methodology | Development of biocatalytic and chemoenzymatic routes. researchgate.netrsc.org Use of renewable feedstocks. nih.gov | Improving yields and reducing the need for high-dilution conditions. nih.gov Enhancing stereoselectivity in synthesis. |

| Applications | Widely used as a musk fragrance in various consumer products. ontosight.aicosmileeurope.eu | Exploration of applications beyond the fragrance industry, such as in materials science. |

| Polymer Chemistry | Potential as a monomer for polyester (B1180765) synthesis. alibaba.commade-in-china.com | Limited studies on polymerization behavior and properties of resulting polymers. |

| Environmental & Safety | Toxicological profiles for fragrance applications are established. nih.gov | Further research into the environmental fate and potential for bioaccumulation of synthetic musks. ontosight.ai |

Propiedades

IUPAC Name |

1,4-dioxacyclohexadecane-5,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJSUPSPZIZYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)OCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044568 | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54982-83-1 | |

| Record name | Ethylene dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54982-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dodecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054982831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxacyclohexadecane-5,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DODECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBW53A4P49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Dioxacyclohexadecane 5,16 Dione and Its Analogues

Retrosynthetic Analysis and Precursor Design for 1,4-Dioxacyclohexadecane-5,16-dione

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For a macrocyclic dilactone like this compound, the most common retrosynthetic disconnection is at the ester linkages. This leads to a linear hydroxy acid precursor, often referred to as a seco-acid. nih.govresearchgate.net The primary challenge in the forward synthesis then becomes favoring the intramolecular cyclization of this precursor to form the desired macrocycle over intermolecular polymerization.

The design of the precursor is crucial for a successful macrocyclization. The length and flexibility of the carbon chain, as well as the nature of the reactive end groups (a hydroxyl group and a carboxylic acid), significantly influence the propensity for intramolecular ring closure. For this compound, a potential seco-acid precursor would be a diol and a dicarboxylic acid that can be linked to form the linear molecule poised for cyclization. For example, ethylene (B1197577) glycol and dodecanedioic acid could serve as starting materials. nih.govmolbase.com

Classical Macrocyclization Techniques and their Adaptations for this compound Synthesis

Classical methods for forming large rings have been extensively studied and adapted for the synthesis of macrocyclic dilactones. These techniques primarily focus on controlling the reaction conditions to favor the desired intramolecular reaction.

High-Dilution Strategies for Favoring Intramolecular Cyclization

One of the most fundamental strategies to promote intramolecular cyclization is the use of high-dilution conditions. snnu.edu.cn By maintaining a very low concentration of the linear precursor (seco-acid) in the reaction mixture, the probability of one end of a molecule reacting with the other end of the same molecule is increased, while the likelihood of it reacting with a different molecule is decreased. This minimizes the formation of linear polymers and oligomers. For instance, macrolactonization of a seco-acid to form a 16-membered macrolide has been successfully achieved using highly diluted solutions. nih.gov The choice of solvent is also critical, with non-polar solvents often being favored to reduce intermolecular interactions.

Template-Directed Synthesis Approaches

Template-directed synthesis utilizes a metal ion or another chemical entity to pre-organize the linear precursor into a conformation that is favorable for cyclization. e-bookshelf.delibretexts.org The template agent binds to specific sites on the precursor molecule, bringing the reactive ends into close proximity and facilitating the ring-closing reaction. This approach can be particularly effective for the synthesis of macrocycles. e-bookshelf.deacs.org While passive templates simply hold the precursor in place, active metal templates can also catalyze the bond-forming reaction. rsc.orgrsc.org For the synthesis of dilactones, a metal ion could coordinate to the carboxylate groups, effectively creating a pre-organized structure ready for lactonization.

Advanced and Catalytic Synthetic Routes to this compound

More modern synthetic methods often employ catalysts to achieve high efficiency and selectivity in macrocyclization reactions.

Ring-Closing Metathesis (RCM) in Macrocyclic Dilactone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic molecules, including macrocyclic lactones and dilactones. nih.govnih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the formation of a new double bond between two terminal alkene functionalities within the same molecule, with the concomitant release of a small volatile alkene like ethylene. nih.govuwindsor.ca

To apply RCM to the synthesis of this compound analogues, a diene-diester precursor is required. For example, a dicarboxylic acid can be esterified with an unsaturated alcohol to introduce the necessary terminal double bonds. The subsequent RCM reaction under optimized conditions, which may include the portion-wise addition of the catalyst, can lead to the formation of the macrocyclic dilactone in good yields. nih.govacs.org The success of the RCM reaction can be influenced by factors such as the catalyst type, solvent, temperature, and the structure of the diene precursor. researchgate.netresearchgate.net

A study demonstrated the synthesis of various macrocyclic dilactones from olive oil-derived azelaic acid. acs.org For example, the RCM of diallyl azelate yielded a 15-membered dilactone in 88% yield. acs.org This highlights the potential of RCM in producing macrocyclic structures of varying ring sizes. acs.org

Table 1: Examples of Macrocyclic Dilactone Synthesis via RCM

| Precursor | Catalyst | Ring Size | Yield (%) |

| Diallyl azelate | Grubbs Catalyst | 15 | 88 |

| Di-but-3-enyl azelate | Grubbs Catalyst | 17 | - |

| Di-undec-10-enyl azelate | Grubbs Catalyst | 29 | - |

| Dioleyl azelate | Grubbs Catalyst | 29 | - |

Data sourced from a study on the synthesis of macrocyclic lactones and dilactones. acs.org

Oxidation-Based Methodologies for this compound Synthesis

Oxidation reactions offer another pathway to macrocyclic lactones and dilactones. One approach involves the oxidation of a diol to the corresponding dilactone. This can be achieved using various oxidizing agents. Biocatalytic methods, for instance, have been employed for the oxidation of diols to lactones. nih.govresearchgate.net

Another strategy is the oxidative cyclization of ω-alkenoic acids, where a carbon-hydrogen bond is activated and converted to a carbon-oxygen bond to form the lactone ring. nih.gov Palladium-catalyzed methods have been developed for this purpose, allowing for the formation of macrocycles without the need for high-dilution conditions. nih.gov Furthermore, the oxidation of cyclic ethers can also yield lactones, with titanosilicates showing good catalytic activity in the presence of hydrogen peroxide. epa.gov These catalytic oxidation processes represent a more atom-economical and potentially greener alternative to classical stoichiometric methods. wikipedia.org

Organocatalytic and Biocatalytic Approaches to Macrocyclic Lactones

In the quest for milder and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of macrocyclic lactones. These approaches offer alternatives to traditional methods that often require harsh conditions or stoichiometric reagents.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In macrolactonization, organocatalysts like N-heterocyclic carbenes (NHCs) and chiral phosphoric acids have shown promise. numberanalytics.com For instance, a recently developed organocatalytic approach for bicyclic δ-lactones utilizes a cascade reaction that benefits from high enantioselectivity and excellent diastereoselectivity. nih.gov While not directly applied to this compound, these methods showcase the potential of organocatalysis in constructing complex lactone frameworks. The use of simple acids in catalytic amounts for macrocyclization reactions at high concentrations is also being explored, representing a significant step forward in efficiency. acs.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and operates under environmentally benign conditions. Lipases are particularly well-suited for macrolactonization due to their ability to function in non-aqueous media, which is favorable for cyclization over hydrolysis. snnu.edu.cn Lipase-catalyzed intramolecular esterification of hydroxy acids has been successfully employed for the synthesis of various macrolactones. The choice of lipase (B570770) and reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of the macrolactonization process.

Transition Metal-Catalyzed Macrocyclization Techniques

Transition-metal catalysis has revolutionized the synthesis of macrocycles, offering a diverse array of reactions for ring formation. nih.govmdpi.com These methods often involve the formation of carbon-carbon bonds under mild conditions and have been instrumental in the total synthesis of numerous complex natural products. nih.govacs.org

Common strategies include:

Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium or molybdenum-based catalysts, has become a cornerstone of macrocycle synthesis. nih.gov It involves the formation of a new double bond to close the ring.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Heck couplings are widely used to form key carbon-carbon bonds in the precursors to macrocyclization or in the ring-closing step itself. nih.govmdpi.comresearchgate.net

C-H Activation: More recent developments focus on the direct functionalization of C-H bonds to form the macrocyclic ring. mdpi.comacs.orgresearchgate.net This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials. Rhodium-catalyzed alkene-alkene ring-closing coupling is one such example that produces macrocycles with a versatile dienoate moiety. mdpi.com

Ring Expansion: An alternative to direct cyclization is the ring expansion of smaller cyclic precursors, which can be catalyzed by transition metals. This strategy can be highly efficient and avoids issues associated with high dilution conditions. rsc.org

Lewis acids, such as those based on scandium or hafnium, can also be used in catalytic amounts to promote macrolactonization, offering high yields, especially for medium-sized rings. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve sustainability.

Continuous Flow Macrocyclization Protocols for Enhanced Sustainability

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. nih.govnih.gov For macrocyclization reactions, flow chemistry allows for precise control over reaction parameters and can facilitate the use of high-dilution conditions internally, leading to improved yields and reduced solvent usage. nih.govresearchgate.net The integration of in-line work-up and purification steps can further enhance the efficiency and eco-sustainability of the process. rsc.org The use of packed-bed reactors with supported catalysts or reagents in continuous flow systems can lead to significant increases in productivity and a reduction in the environmental impact compared to batch processes. acs.orgnih.gov

Solvent Minimization and Utilization of Environmentally Benign Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts in green macrolactonization focus on minimizing solvent use or replacing hazardous solvents with more environmentally benign alternatives. High-concentration macrocyclization, though challenging, is a key goal to reduce solvent waste. acs.org While high dilution is often necessary to favor intramolecular cyclization, some catalytic systems are being developed to operate at higher concentrations. acs.org The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective.

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.netjocpr.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. nih.govprimescholars.com

In the context of macrolactone synthesis, strategies that improve atom economy include:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can often be recycled. researchgate.net

C-H Activation: As mentioned earlier, C-H activation strategies are highly atom-economical. researchgate.net

Avoiding Protecting Groups: Synthetic routes that minimize or eliminate the use of protecting groups reduce the number of steps and the amount of waste generated.

Comparative Analysis of Synthetic Yields, Selectivity, and Overall Efficiency Across Different Methodologies

The efficiency of different macrolactonization methods can vary significantly depending on the specific substrate and reaction conditions. The following table provides a comparative overview of yields for various macrolactonization techniques discussed.

| Methodology | Catalyst/Reagent | Substrate/Reaction Type | Yield (%) | Reference |

| Lewis Acid Catalysis | Sc(OTf)₃ (10-20 mol%) | Lactonization of ω-hydroxycarboxylic acids | High | acs.org |

| Lewis Acid Catalysis | Hf(OTf)₄ | Synthesis of an eight-membered lactone | 67 | acs.org |

| Transition Metal Catalysis | Rhodium-catalyzed | Intramolecular alkene-alkene coupling for macrolactams | 33-72 | mdpi.com |

| Organocatalysis | p-Toluenesulfonic acid (pTsOH) | Formation of 9- to 14-membered lactones | 50-89 | snnu.edu.cn |

| Continuous Flow | Supported Base | Pseudopeptidic macrocyclization | 98 | nih.gov |

| Base-Catalyzed Ring Expansion | Catalytic base | Ring expansion of N-(3-halogenoacyl)-ε-caprolactam | up to 60 | acs.org |

| Supramolecular-driven | Pentafluorophenylammonium triflate | Macrolactonization of 15-hydroxypentadecanoic acid | 88 | chemrxiv.org |

It is important to note that a direct comparison is challenging as the substrates and ring sizes often differ. However, the data indicates that modern catalytic methods, including Lewis acid catalysis, transition metal catalysis, and organocatalysis, can achieve high yields. Continuous flow processes, in particular, show exceptional promise for achieving near-quantitative yields with high productivity. nih.gov The choice of the optimal synthetic route will always depend on a careful evaluation of factors including the complexity of the target molecule, desired scale, cost, and sustainability considerations.

Advanced Spectroscopic and Structural Characterization of 1,4 Dioxacyclohexadecane 5,16 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Variable Temperature NMR Studies to Probe Conformational Fluxionality of 1,4-Dioxacyclohexadecane-5,16-dione

There are no available research articles or data describing variable temperature (VT) NMR studies performed on this compound. Such studies are crucial for understanding the dynamic conformational behavior of macrocyclic structures in solution. Without this data, it is not possible to discuss the conformational fluxionality, energy barriers between different conformers, or the thermodynamic parameters associated with these processes for this specific molecule.

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and High-Resolution Mass Determination

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Macrocycle Characterization

Some mass spectrometry data for this compound is available in public databases. Specifically, an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Time-of-Flight) analysis has been recorded, showing a precursor ion with m/z 257.1747, corresponding to the protonated molecule [M+H]⁺. nih.gov Collision-Induced Dissociation (CID) of this precursor at a collision energy of 35 eV yielded several fragment ions. nih.gov

Table 1: Observed Fragment Ions from ESI-MS/MS of [this compound+H]⁺

| Precursor m/z | Fragmentation Mode | Observed Fragment Ions (m/z) |

|---|

However, a detailed analysis and assignment of these fragments to specific bond cleavages and rearrangement pathways have not been published. No specific MALDI-MS data for this compound could be found in the searched literature.

Charge Transfer Dissociation Mass Spectrometry (CTD-MS) for Comprehensive Structural Insights

No studies utilizing Charge Transfer Dissociation Mass Spectrometry (CTD-MS) for the structural analysis of this compound have been reported. This advanced fragmentation technique, which can provide unique and comprehensive structural details for macrocycles, has not been applied to this specific compound in any available research.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

A search of crystallographic databases and the scientific literature yielded no results for the single-crystal X-ray structure of this compound. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or van der Waals forces) is not available.

Single-Crystal X-ray Diffraction for Precise Bond Parameters and Crystal Packing Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of how molecules are arranged within a crystal lattice, known as crystal packing.

The conformation of macrocycles is a delicate balance of multiple factors, including the number of atoms in the ring and the stereochemistry of any substituents. nih.gov Computational modeling and conformational analysis are often used to predict the most stable conformations before attempting crystallization and diffraction studies. nih.govnih.gov In the solid state, molecules of this compound would be expected to adopt a low-energy conformation, with the packing in the crystal lattice governed by weak intermolecular forces such as van der Waals interactions.

Table 1: Representative Crystallographic Parameters for a Generic Macrocyclic Dilactone Analogue This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a representative macrocycle, illustrating the type of information generated.

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (C=O) | Distance between carbon and oxygen in the carbonyl group. | ~1.20 - 1.22 Å |

| Bond Lengths (C-O) | Distance between atoms in the ester linkage. | ~1.33 - 1.45 Å |

| Torsion Angles | Dihedral angles defining the ring's conformation. | Provided in degrees (°) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. edinst.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. edinst.comscitepress.org

For this compound, the most prominent features in its vibrational spectra are associated with the two ester functional groups.

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by strong absorption bands characteristic of the ester linkages. A very intense peak for the carbonyl (C=O) stretching vibration is anticipated in the range of 1735-1750 cm⁻¹. nih.gov Additionally, two distinct C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹, corresponding to the C-O-C asymmetric and symmetric stretches of the ester group. The presence of long methylene (B1212753) (-CH₂-) chains in the macrocycle will give rise to characteristic C-H stretching bands just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Conformational changes in the macrocyclic ring can lead to shifts in the vibrational frequencies and changes in peak intensities. Therefore, by comparing experimental spectra with those predicted from computational models of different conformers, it is possible to gain insights into the molecule's preferred shape in different environments. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | -CH₂- | 2850 - 2960 | Strong | Strong |

| C=O Stretch | Ester (-COO-) | 1735 - 1750 | Very Strong | Medium |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ester (-COO-) | 1150 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | Ester (-COO-) | 1000 - 1100 | Strong | Weak-Medium |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation in Chiral Analogues of this compound

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org The primary methods are Circular Dichroism (CD), which measures differential absorption, and Optical Rotatory Dispersion (ORD), which measures differential refractive index (resulting in the rotation of plane-polarized light). researchgate.net These techniques are exclusively sensitive to molecular chirality and are invaluable for determining the absolute configuration (the specific 3D arrangement of atoms) of enantiomers. saschirality.orgnih.gov

The parent molecule, this compound, is achiral and therefore will not produce a CD or ORD signal. However, the introduction of stereocenters, for example, through alkyl substitution on the macrocyclic backbone, would create chiral analogues. For these chiral derivatives, chiroptical spectroscopy becomes an essential tool for stereochemical assignment.

The CD spectrum of a chiral macrocyclic dilactone is highly sensitive to its conformation and the spatial arrangement of its chromophores (the light-absorbing parts of the molecule), which in this case are the two ester carbonyl groups. cas.cz The interaction, or "coupling," between the electronic transitions of these two chromophores can give rise to characteristic CD signals, known as exciton (B1674681) coupling, whose sign and intensity can be directly related to the absolute configuration.

In natural product chemistry, the absolute configuration of complex macrolides, such as the decanolide bellidisin C, has been determined by comparing experimentally measured CD spectra with those predicted for different possible stereoisomers using quantum chemical calculations, particularly time-dependent density functional theory (TDDFT). nih.govnih.gov This combination of experimental measurement and theoretical calculation is a powerful approach for the unambiguous assignment of absolute stereochemistry in chiral macrocycles. acs.orgnih.gov

Theoretical and Computational Studies of 1,4 Dioxacyclohexadecane 5,16 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. For a molecule like 1,4-Dioxacyclohexadecane-5,16-dione, these methods are crucial for exploring its vast conformational space and identifying low-energy structures.

Density Functional Theory (DFT) for Ground State Geometries and Reaction Pathway Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is particularly well-suited for studying the ground state geometries of medium to large-sized molecules like macrocyclic esters. By calculating the electron density, DFT methods can determine the minimum energy conformations, bond lengths, bond angles, and dihedral angles of this compound.

In the context of this dilactone, DFT would be instrumental in analyzing the energetics of its formation, for instance, the cyclization reaction of dodecanedioic acid with ethylene (B1197577) glycol. bcrec.id Such an analysis would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. This provides a detailed mechanistic understanding of the synthesis. For example, a study on a similar reaction, the conversion of chalcone (B49325) to flavanone (B1672756) catalyzed by a Brønsted acid, utilized DFT with the M06-2X functional to elucidate a three-step mechanism involving protonation, cyclization, and tautomerization, identifying the rate-determining step. bcrec.id

Furthermore, DFT is used to calculate various electronic properties that govern reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. These descriptors help in predicting sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. tamu.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed when highly accurate energetic predictions are required.

For a flexible molecule like this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. For instance, in studies of smaller cyclic ethers, the CCSD(T)/cc-pVTZ//M06-2X/aug-cc-pVTZ level of theory has been used to explore reaction pathways with high accuracy. mdpi.com While applying such high-level methods to the full conformational space of a 16-membered ring is computationally demanding, they can be used for single-point energy calculations on geometries optimized with DFT to yield more reliable relative energies of different conformers. These high-accuracy predictions are crucial for understanding the subtle energetic differences between various folded and extended forms of the macrocycle.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

The conformational flexibility of macrocycles is a defining feature that dictates their physical and biological properties. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of molecules like this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a trajectory of the molecule's movements, revealing how it folds, flexes, and interacts with its environment.

For large and flexible molecules, a thorough exploration of the conformational space is computationally challenging. nih.gov Various enhanced sampling techniques and different conformational search algorithms, such as Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD), are often employed in conjunction with MD. nih.gov A recent study highlighted the potential of machine-learned interatomic potentials (MLIPs) to reproduce DFT-level accuracy in conformational analysis with significantly reduced computational cost, which would be highly beneficial for studying large macrocycles. chemrxiv.org

The following table illustrates a conceptual comparison of conformational search methods that could be applied to this compound, based on studies of other macrocycles. nih.gov

| Conformational Search Method | Principle | Potential Application to this compound | Reference |

|---|---|---|---|

| Monte Carlo Multiple Minimum (MCMM) | Randomly samples torsional space and minimizes the energy of the resulting conformations. | Efficiently explores a wide range of conformations to identify low-energy states. | nih.gov |

| Mixed Torsional/Low-Mode (MTLMOD) | Combines torsional sampling with low-frequency vibrational mode sampling to overcome energy barriers. | Effective in moving between different conformational families and finding the global energy minimum. | nih.gov |

| Molecular Dynamics (MD) | Simulates the time evolution of the molecule's conformation. | Provides insights into the dynamic behavior and conformational transitions in different environments (e.g., in solution). | nih.gov |

| Machine-Learned Interatomic Potentials (MLIPs) | Uses machine learning models trained on quantum mechanical data to predict energies and forces. | Could enable highly accurate and computationally efficient conformational sampling. | chemrxiv.org |

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships from First Principles

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and identification of compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts and coupling constants using DFT has become a standard tool in structural elucidation. youtube.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the structure or assign specific resonances. For complex molecules, this can be a crucial step in resolving ambiguities.

Similarly, the vibrational frequencies calculated by DFT can be used to generate a theoretical IR spectrum. The positions and intensities of the calculated peaks can be correlated with experimental IR data to identify characteristic functional groups, such as the ester carbonyl stretches in this compound.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.comnih.gov For a class of compounds like macrocyclic lactones, QSAR models can be developed to predict properties such as binding affinity to a target receptor or permeability across biological membranes. This involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and using statistical methods to correlate them with the observed activity. While no specific QSAR studies on this compound are reported, the principles are widely applied in drug discovery. nih.gov

In Silico Design and Virtual Screening of Novel this compound Analogues

The computational tools discussed above can be leveraged for the in silico design and virtual screening of novel analogues of this compound with desired properties. For instance, if the goal is to design analogues with enhanced binding to a specific biological target, a structure-based drug design approach can be employed. springernature.com

This process would typically involve:

Library Generation: Creating a virtual library of analogues by systematically modifying the structure of this compound. This could involve changing the ring size, introducing different functional groups, or altering the stereochemistry. Software tools can automate the generation of these virtual libraries. nih.gov

Molecular Docking: Docking the virtual library of analogues into the binding site of the target protein to predict their binding modes and affinities.

Scoring and Ranking: Using scoring functions to rank the analogues based on their predicted binding affinity.

Further Analysis: Subjecting the top-ranked candidates to more rigorous computational analysis, such as MD simulations and free energy calculations, to refine the binding predictions.

This virtual screening funnel allows for the efficient exploration of a vast chemical space and the prioritization of a smaller number of promising candidates for synthesis and experimental testing. nih.gov Commercial and academic libraries of macrocycles are also available for such screening efforts. asinex.combiorxiv.org

The following table conceptualizes a virtual screening workflow for designing novel analogues of this compound.

| Step | Description | Computational Method | Expected Outcome |

|---|---|---|---|

| 1 | Generation of a virtual library of analogues. | Combinatorial library enumeration software. | A large set of diverse but related molecular structures. |

| 2 | Filtering based on drug-like properties. | Calculation of physicochemical properties (e.g., Lipinski's rule of five). | A refined library with potentially better pharmacokinetic profiles. |

| 3 | High-throughput virtual screening. | Molecular docking into a target binding site. | A ranked list of compounds based on predicted binding affinity. |

| 4 | Refinement and detailed analysis. | MD simulations and free energy calculations. | A small set of high-priority candidates for synthesis. |

Applications of 1,4 Dioxacyclohexadecane 5,16 Dione in Advanced Materials and Chemical Technologies

Role as a Monomer in Polymer Synthesis: Development of Specialized Poly(ester-ether) Materials

As a bifunctional monomer containing both ester and ether linkages within its macrocyclic ring, 1,4-Dioxacyclohexadecane-5,16-dione is a promising candidate for the synthesis of specialized poly(ester-ether) materials. These polymers are valued for their potential to combine the desirable properties of both polyesters, such as mechanical strength and biodegradability, with the flexibility and hydrophilicity often associated with polyethers.

The synthesis of high molecular weight polymers from cyclic esters is commonly achieved through ring-opening polymerization (ROP). This technique is advantageous as it can lead to well-defined polymer structures with controlled molecular weights and low polydispersity indices. While specific studies detailing the ROP of this compound are not extensively documented in publicly available literature, the general principles of ROP for macrocyclic esters are well-established.

The polymerization can be initiated by various catalytic systems, including metallic and organic catalysts. For instance, a patent on the ring-opening polymerization of cyclic esters mentions the use of Group 4 transition metal hydrides to produce high molecular weight polyesters with low polydispersities from a variety of cyclic monoesters and diesters google.com. Such methods could potentially be applied to this compound to yield high molecular weight poly(ester-ether)s. The general reaction scheme for the ring-opening polymerization of this compound is depicted below:

Figure 1: General reaction scheme for the ring-opening polymerization of this compound.

The resulting polymer would feature a repeating unit that incorporates the original monomer's ester and ether functionalities, leading to a poly(ester-ether) chain. The properties of the resulting polymer, such as its thermal and mechanical characteristics, would be influenced by factors like the catalyst used, reaction conditions, and the resulting molecular weight.

The synthesis of block copolymers, which consist of two or more distinct polymer chains linked together, allows for the creation of materials with a wide range of morphologies and properties. Controlled polymerization techniques are essential for the precise synthesis of block copolymers with defined macromolecular architectures mdpi.com.

While the synthesis of block copolymers specifically incorporating this compound is not prominently reported, the principles of sequential monomer addition in a living polymerization process could be applied. For instance, after the ring-opening polymerization of a first cyclic monomer to create a living polymer chain, a second monomer like this compound could be introduced to grow a second block. This would result in a diblock copolymer with distinct segments, one from the initial monomer and the other being a poly(ester-ether) from this compound. The ability to control the sequence and length of these blocks is crucial for tailoring the final material's properties for specific applications, such as thermoplastic elastomers, drug delivery vehicles, or compatibilizers for polymer blends.

Utilization in Supramolecular Assemblies and Functional Materials

The macrocyclic nature of this compound suggests its potential utility in the construction of supramolecular assemblies and functional materials. The pre-organized structure of macrocycles can facilitate non-covalent interactions, leading to the formation of ordered structures with emergent properties.

Macrocyclic compounds are frequently employed as host molecules in molecular recognition systems due to their well-defined cavities and the potential for specific host-guest interactions. These interactions can be based on a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. While there is no specific research detailing the use of this compound in this context, its structure, featuring both hydrophobic and polar regions, suggests it could potentially interact with complementary guest molecules.

The development of sensors often relies on a molecular recognition event that is coupled to a signal transduction mechanism. For example, the binding of an analyte within the cavity of a macrocyclic host could induce a change in fluorescence, color, or electrochemical properties, allowing for the detection and quantification of the target species. The potential of this compound as a component in such systems would depend on its binding affinity and selectivity for specific guest molecules.

Self-healing materials have the ability to repair damage autonomously, thereby extending their lifetime and improving their reliability. One approach to creating self-healing polymers is to incorporate reversible bonds into the polymer network. While not directly reported for this compound, polymers derived from it could potentially be functionalized to include such reversible linkages.

Responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as temperature, pH, or light. Polymers with tunable properties are key to the development of these materials. The poly(ester-ether) backbone that would result from the polymerization of this compound could provide a platform for the incorporation of responsive moieties, leading to materials that could, for example, undergo a change in solubility or shape in response to a specific trigger.

Applications in Perfumery and Flavor Chemistry as a Building Block

The most well-documented application of this compound is in the fragrance industry, where it is valued for its soft and delicate musk odor with fruity undertones perfumersapprentice.compellwall.comfragranceconservatory.comflavscents.com. It is known by several trade names, including Zenolide pellwall.comfragranceconservatory.comflavscents.com.

The term "building block" in this context can refer to its direct use as a foundational musk note around which other fragrance elements are arranged. Furthermore, while specific chemical transformations of this compound to create other fragrance or flavor compounds are not detailed in the available literature, its functional groups (esters and ethers) offer potential sites for chemical modification. Such modifications could be explored to synthesize novel fragrance and flavor molecules with different scent and taste profiles. The advancement of green synthesis technologies, such as biocatalysis and the use of innovative catalysts, is opening new avenues for the sustainable production of fragrance and flavor compounds from various precursors matec-conferences.org.

Below is a table summarizing the various synonyms for this compound found in the literature.

| Synonym |

| Arova 16 fragranceconservatory.comflavscents.com |

| Arova N flavscents.comchemicalbook.com |

| Cyclic ethylene (B1197577) dodecanedioate (B1236620) fragranceconservatory.com |

| Ethylene dodecanedioate fragranceconservatory.com |

| Musk 144 fragranceconservatory.com |

| Musk C-14 fragranceconservatory.comchemicalbook.com |

| MUSK ED fragranceconservatory.com |

| Zenolide pellwall.comfragranceconservatory.comflavscents.com |

| Muskonate chemicalbook.com |

| Attractolide chemicalbook.com |

| Ethylendodecandioat chemicalbook.com |

| Ethylene dodecanoate (B1226587) chemicalbook.com |

Potential in Catalysis and as Ligands for Metal Complexes

The unique structural characteristics of this compound, a 16-membered macrocyclic dilactone, suggest its potential utility in the fields of catalysis and coordination chemistry. Macrocyclic compounds are of significant interest in supramolecular chemistry, where they are utilized for molecular recognition, self-assembly, and catalysis. researchgate.net The specific arrangement of donor atoms within the macrocyclic framework of this compound makes it a candidate for acting as a ligand that can form complexes with various metal ions.

The potential of this macrocycle to act as a ligand stems from the presence of four oxygen atoms—two in ester functionalities and two in an ether linkage—which can serve as coordination sites for metal cations. The size of the macrocyclic cavity and the flexibility of the aliphatic chain are crucial factors that would determine its selectivity for specific metal ions. In supramolecular chemistry, the formation of stable complexes between a macrocyclic host and a metal ion guest is a well-established principle. researchgate.netgla.ac.uk Such complexes can exhibit novel catalytic properties or serve as building blocks for larger, functional metallo-supramolecular architectures. rsc.org

While specific studies detailing the catalytic activity or metal complexes of this compound are not extensively documented in publicly available research, the broader class of macrocyclic compounds has been shown to be effective in various catalytic applications. researchgate.net For instance, macrocycles containing donor atoms can stabilize metal ions in specific oxidation states or geometries, thereby enhancing their catalytic activity in reactions such as oxidation, reduction, or carbon-carbon bond formation. The field of metallo-supramolecular chemistry often employs macrocyclic complexes as components for creating functional materials and sensors. gla.ac.ukrsc.org Given its structure, this compound could potentially be explored for similar applications.

Table 1: Structural Features of this compound and Their Relevance to Ligand Potential

| Structural Feature | Description | Implication for Metal Complexation |

| Macrocyclic Ring Size | 16-membered ring | Influences the size of the metal cation that can be accommodated within its cavity. |

| Donor Atoms | Four oxygen atoms (two ester, two ether) | Act as Lewis basic sites to coordinate with metal ions. |

| Flexibility | Long aliphatic chain | Allows the macrocycle to adopt various conformations to optimize binding with a metal guest. |

| Functional Groups | Two ester groups | The carbonyl oxygens are effective coordination sites; these groups could also be chemically modified. |

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in the synthesis of more complex molecules and materials. guidechem.com Its bifunctional nature, containing two ester groups within a large ring structure, allows for several synthetic transformations.

One of the primary applications for macrocyclic lactones is in polymer chemistry. As a dilactone, this compound can function as a monomer in ring-opening polymerization (ROP). This process would lead to the formation of linear polyesters. The properties of the resulting polymer, such as its molecular weight, thermal stability, and biodegradability, would be influenced by the structure of the monomer and the polymerization conditions used. The incorporation of a diol-dicarboxylic acid-derived unit into a polymer chain can impart specific characteristics of flexibility and polarity. While the homopolymerization of this specific monomer is not widely detailed, the general principle of ROP is a cornerstone of creating advanced polymer materials from cyclic esters. researchgate.net

Beyond polymerization, the macrocyclic structure itself can be used as a scaffold for creating more elaborate molecules. The ester functionalities can be hydrolyzed to yield the corresponding ω-hydroxy carboxylic acid, which can then be used in subsequent synthetic steps. Furthermore, the long aliphatic chain of the macrocycle could be functionalized through various organic reactions to introduce new chemical groups, leading to novel derivatives with potentially useful properties. Macrocyclic compounds are often key components in the synthesis of bioactive molecules and advanced functional materials. nih.gov Therefore, this compound represents a starting point for accessing a variety of complex molecular architectures.

Table 2: Hypothetical Ring-Opening Polymerization of this compound

| Monomer | Polymerization Type | Resulting Polymer Structure | Potential Polymer Characteristics |

| This compound | Ring-Opening Polymerization (ROP) | Linear Polyester (B1180765): -[O-(CH₂)₂-O-C(O)-(CH₂)₁₀-C(O)]n- | Flexible, potentially biodegradable, with properties suitable for advanced material applications. |

Environmental and Sustainability Considerations in the Lifecycle of 1,4 Dioxacyclohexadecane 5,16 Dione

The environmental profile and sustainability of chemical compounds are of increasing importance in the context of green chemistry and circular economy principles. For 1,4-Dioxacyclohexadecane-5,16-dione, a macrocyclic ester used as a fragrance ingredient and a monomer for specialty polymers, understanding its lifecycle is crucial. This involves evaluating its behavior and fate in the environment and developing sustainable pathways for the production and end-of-life management of materials derived from it.

Future Research Directions and Unaddressed Challenges for 1,4 Dioxacyclohexadecane 5,16 Dione

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of macrocycles like 1,4-Dioxacyclohexadecane-5,16-dione is often challenging, typically requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Future research must prioritize the development of more sustainable and efficient synthetic methodologies.

Key Research Thrusts:

Renewable Feedstocks: A significant advancement would be the utilization of plant-based feedstocks, such as vegetable oils, to construct the carbon backbone of the macrocycle. nih.govacs.org Strategies involving the derivatization of fatty acids, like oleic acid, followed by cyclization methods could provide a greener alternative to traditional petrochemical routes. nih.govnih.govacs.org For instance, azelaic acid, derivable from oleic acid, can be coupled with various diols and subsequently cyclized. acs.org

Catalytic Innovations: Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing macrocyclic lactones from diene precursors. nih.gov Future work should focus on developing more active and selective RCM catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. bas.bg The use of lipases for macrolactonization, either through intramolecular esterification or ring-opening polymerization followed by cyclodepolymerization, is a promising area. bas.bgacs.org Chemoenzymatic strategies, combining the strengths of chemical and enzymatic steps, could unlock highly efficient pathways. snnu.edu.cn

Depolymerization Strategies: An alternative to direct cyclization is the cyclo-depolymerization of a linear polyester (B1180765) precursor. google.comacs.org This process, often driven by heat and vacuum to remove the volatile macrocyclic product and shift the equilibrium, has potential for industrial-scale production. google.com Research into more efficient catalysts for transesterification could significantly improve the yields and feasibility of this approach. google.com

| Synthetic Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene-containing precursor using a ruthenium or molybdenum catalyst. nih.gov | High functional group tolerance; mild reaction conditions. | Cost and sensitivity of catalysts; synthesis of diene precursors. |

| Enzymatic Cyclization | Use of enzymes, typically lipases, to catalyze intramolecular esterification. acs.org | High selectivity (regio- and enantioselectivity); green reaction conditions (often in water). bas.bg | Enzyme stability and activity; substrate scope limitations. |

| Cyclo-depolymerization | Thermal or catalytic depolymerization of a linear polyester to yield cyclic monomers. google.com | Potentially suitable for large-scale industrial production. google.com | Requires high temperatures and vacuum; control of equilibrium. |

| Bio-based Routes | Utilization of renewable feedstocks like vegetable oils to derive precursors for cyclization. acs.org | Sustainable and reduces reliance on fossil fuels. | Multi-step conversions; purification from complex biological mixtures. |

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical reactivity of this compound is largely centered around its two ester linkages. While hydrolysis and transesterification are expected reactions, its macrocyclic structure could lead to unique chemical behaviors that remain unexplored.

A primary area for future investigation is its behavior as a monomer in ring-opening polymerization (ROP) . bas.bg While the ROP of smaller lactones like caprolactone (B156226) and lactide is well-established, the polymerization of macrolactones is a less developed field. bas.bg The driving force for ROP is typically ring strain, which is lower in large rings. However, polymerization can still be achieved, often through enzymatic or metal-catalyzed routes, leading to high molecular weight polyesters. bas.bg

Unanswered Questions:

What are the optimal catalysts (organocatalysts, metal-based, or enzymatic) for the controlled ROP of this compound?

How does the presence of two ester groups, separated by long polymethylene chains, influence the polymerization kinetics and the resulting polymer's microstructure?

Can the macrocycle undergo selective ring-opening at one ester group while leaving the other intact, potentially leading to novel functionalized linear oligomers or polymers?

Could the large ring be used as a scaffold for template-directed synthesis or to create complex interlocked structures like catenanes and rotaxanes?

Integration with Emerging Technologies, such as Artificial Intelligence in Synthetic Planning

For this compound, AI could be employed to:

Discover Novel Synthetic Routes: AI algorithms can analyze vast reaction databases to propose unconventional and potentially more efficient synthetic disconnections that a human chemist might overlook. cas.org

Optimize Reaction Conditions: ML models can predict the optimal solvent, catalyst, temperature, and concentration for challenging reactions like the final macrocyclization step, thereby improving yields and minimizing byproducts.

Accelerate Discovery: By rapidly generating and evaluating numerous potential synthetic pathways, AI can reduce the time and experimental effort required to develop a viable synthesis. pharmafeatures.com

Challenges in Scalability and Industrial Implementation of this compound Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production presents a distinct set of challenges, particularly for macrocycles.

High-Dilution Principle: The need to maintain very low substrate concentrations to promote intramolecular cyclization is difficult and costly to implement in large industrial reactors. This leads to low production volumes per reactor batch and high solvent usage, which is economically and environmentally undesirable.

Reaction Conditions: Many macrolactonization methods require specific, often expensive, catalysts or reagents that may be difficult to handle or recycle on a large scale. snnu.edu.cn For example, thermal depolymerization requires high temperatures and reduced pressures (0.1 to 100 mbar), which demand specialized industrial equipment. google.com

Purification: Separating the desired macrocyclic product from linear oligomers and unreacted starting materials can be a significant challenge, often requiring extensive chromatography, which is not ideal for bulk manufacturing.

Economic Viability: As this compound is used in the fragrance industry, its production cost must be competitive with other musk compounds. fragranceconservatory.comthegoodscentscompany.com Developing a scalable and cost-effective synthesis is paramount for its commercial success. nih.gov

Future research should focus on developing robust, "pseudo-high-dilution" techniques or flow chemistry systems that can circumvent the challenges of batch-wise macrocyclization.

| Area of Focus | Unaddressed Challenge | Future Research Direction |

|---|---|---|

| Synthetic Efficiency | Reliance on high-dilution and multi-step, low-yield syntheses. | Develop catalytic (RCM, transesterification) and enzymatic routes from renewable feedstocks. nih.govacs.org |

| Novel Reactivity | The polymerization behavior and unique reactivity of the dilactone are poorly understood. | Investigate controlled Ring-Opening Polymerization (ROP) to create novel polyesters. bas.bg |

| AI Integration | Lack of sufficient high-quality data for training AI on macrocyclization reactions. cas.orggwern.net | Use hybrid models combining AI-generated pathways with expert chemical knowledge. synthiaonline.com |

| Scalability | Difficulty in translating high-dilution lab procedures to cost-effective industrial production. snnu.edu.cn | Explore flow chemistry and efficient cyclo-depolymerization processes. google.com |

| New Materials | Applications are currently limited, primarily to fragrances. fragranceconservatory.commade-in-china.com | Design and synthesize functional polyesters and copolymers for advanced applications. |

Design of Next-Generation Materials Utilizing this compound Architectures

Beyond its current use as a fragrance ingredient, the structure of this compound makes it an attractive building block for advanced materials. made-in-china.comalibaba.com The most direct path to new materials is through Ring-Opening Polymerization (ROP).

The resulting polyester, poly(this compound), would possess a unique structure with long, flexible C10 and C2 alkyl chains separating the ester functionalities. This could impart interesting thermal and mechanical properties, such as low glass transition temperatures and high flexibility.

Potential Avenues for Materials Science:

Novel Polyesters: Homopolymerization could yield biodegradable and biocompatible polyesters with properties distinct from common polylactones like PLA or PCL.

Copolymers: Copolymerization with other lactones (e.g., ε-caprolactone) could be used to tune material properties, creating a family of soft and flexible polymers for applications in elastomers or soft robotics.

Functional Materials: The long alkyl chains could be functionalized prior to cyclization or after polymerization to introduce specific properties, such as hydrophilicity/hydrophobicity, or to attach bioactive molecules.

Supramolecular Chemistry: The large, flexible ring structure could be incorporated into more complex architectures, such as polyrotaxanes, where the macrocycles are threaded onto a polymer chain, potentially leading to self-healing materials or molecular switches. uni-halle.de

The exploration of this compound as a monomer is a nascent field that holds considerable promise for expanding its utility far beyond the realm of perfumery into the domain of advanced polymer science. bas.bg

Q & A

Q. What are the key physicochemical properties of 1,4-Dioxacyclohexadecane-5,16-dione relevant to experimental design?

- Methodological Answer : The compound’s molecular formula (C₁₄H₂₄O₄) and molecular weight (256.34 g/mol) are critical for stoichiometric calculations in synthesis or degradation studies. Its density (0.99 g/cm³) and boiling point (464.5°C at 760 mmHg) influence solvent selection and purification methods (e.g., distillation). Solubility in water is limited (6.2 g/L at 25°C), suggesting the need for organic solvents like ethanol or DMSO in dissolution experiments. Stability under alkaline conditions requires careful pH control to avoid hydrolysis during storage or reactions .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 256.34 g/mol | |

| Density | 0.99 g/cm³ | |

| Boiling Point | 464.5°C | |

| Water Solubility (25°C) | 6.2 g/L | |

| LogP | 2.98 (indicates lipophilicity) |

Q. What synthetic routes are commonly employed for this compound, and what are their mechanistic considerations?

- Methodological Answer : The compound is synthesized via esterification of dodecanedioic acid with ethylene glycol under acidic catalysis. Key steps include:

- Reflux conditions : Prolonged heating (120–150°C) to drive esterification to completion.

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency.

- Purification : Vacuum distillation or recrystallization from ethanol removes unreacted monomers.

Mechanistically, the reaction follows nucleophilic acyl substitution, with the hydroxyl group of ethylene glycol attacking the carbonyl carbon of dodecanedioic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental fate data for this compound?

- Methodological Answer : Contradictions in biodegradation or toxicity data can be addressed using the EPA’s systematic review framework :

Data Triangulation : Cross-validate findings across peer-reviewed studies, regulatory reports (e.g., ATSDR toxicological profiles), and experimental data.

Quality Assessment : Apply predefined criteria (e.g., OECD test guidelines) to evaluate study reliability. For example, prioritize studies with controlled hydrolysis experiments (pH 7–9) over those lacking environmental relevance.

Modeling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives when empirical data are scarce .

Q. What advanced spectroscopic or chromatographic techniques are recommended for characterizing degradation products of this compound?

- Methodological Answer :

- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies hydrolyzed products (e.g., dodecanedioic acid) via exact mass matching (<1 ppm error).

- NMR Spectroscopy : ¹³C NMR detects ester bond cleavage by monitoring carbonyl peak shifts (170–180 ppm).

- GC-MS : Quantifies volatile degradation intermediates (e.g., ethylene glycol) using selective ion monitoring (SIM) modes.

Calibrate instruments with certified reference standards and validate methods using spiked recovery experiments .

Q. How should researchers design experiments to assess the endocrine disruption potential of this compound?

- Methodological Answer : Follow the EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 guidelines :

- In vitro assays : Use ER/AR transcriptional activation assays (e.g., OECD TG 455) to screen for estrogenic/androgenic activity.

- In vivo models : Conduct uterotrophic or Hershberger assays in rodents at doses reflecting environmental exposure levels (e.g., 0.1–10 mg/kg/day).

- Positive controls : Include bisphenol A or diethylstilbestrol to validate assay sensitivity.

Statistical power analysis (α=0.05, β=0.2) ensures robust sample sizes (n≥6 per group) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Benchmark Dose (BMD) modeling : Fit continuous data (e.g., liver enzyme levels) using EPA’s BMDS software to estimate NOAEL/LOAEL.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 50 mg/kg) for significant differences (p<0.05). Adjust for multiple comparisons via Tukey’s HSD.

- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity (I² statistic) and overall effect sizes .

Experimental Challenges and Solutions

Q. What are the key challenges in quantifying this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix interference : Soil or wastewater samples require solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Low volatility : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis, enhancing thermal stability.

- Limit of detection (LOD) : Optimize LC-MS/MS parameters (e.g., collision energy) to achieve sub-ppb sensitivity. Validate with spiked blanks and replicate analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.